molecular formula C17H16ClNO B1292414 4'-Azetidinomethyl-2-chlorobenzophenone CAS No. 898756-79-1

4'-Azetidinomethyl-2-chlorobenzophenone

Cat. No. B1292414
CAS RN: 898756-79-1
M. Wt: 285.8 g/mol
InChI Key: VNJNAOWJSQIXDU-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-2-chlorobenzophenone is a compound that can be inferred as a derivative of azetidinone, a beta-lactam structure, which is significant in the field of medicinal chemistry due to its presence in various antibiotics. The compound is related to azetidin-2-ones, which are four-membered cyclic amides and have been studied for their potential use as precursors in the synthesis of various biologically active molecules, including piperazine, morpholine, and 1,4-diazepane annulated beta-lactams .

Synthesis Analysis

The synthesis of related azetidin-2-ones involves high-yielding, asymmetric methods that provide valuable starting materials for further chemical transformations . For instance, the synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones has been developed, which are precursors for novel bicyclic azetidin-2-ones . Additionally, a stable synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one has been synthesized from 4-(t-butyldimethylsilyloxy)- or 4-benzyloxy-2-pyridone, which involves photopyridone formation, catalytic hydrogenation, and deblocking of the protecting group . Moreover, a mild four-carbon homologation of a 4-formyl-substituted azetidinone has been reported, providing a route to key intermediates in the synthesis of carbacephem antibiotics .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones and their derivatives is characterized by the presence of a four-membered lactam ring. The structural characterization of related compounds, such as 4-amino-4'-chlorobenzophenone, has been achieved using various spectroscopic techniques, including Nuclear Magnetic Resonance Spectrometry (NMR), Infrared Spectroscopy (IR), and Mass Spectroscopy (MS) . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical reactions that are crucial for their transformation into biologically significant molecules. For example, the reaction of imine derivatives with ketenes generated from chloroacetyl chloride leads to the formation of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones . Similarly, the condensation of N-(arylidine hydrazidomethyl)-indoles with chloroacetyl chloride results in the formation of 4-(substituted aryl)-1-(N-indolyl acetamidyl)-3-chloro-2-azetidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones and their derivatives are influenced by their molecular structure. For instance, the presence of azobenzene moieties in the side chain of copolymers can affect their thermal, optical, and electrochemical properties . The solvatochromic behavior of these copolymers in different solvent mixtures also provides insight into their chemical properties . The antibacterial activity of synthesized azetidin-2-ones against various bacterial pathogens indicates their potential application in medicinal chemistry .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-5-2-1-4-15(16)17(20)14-8-6-13(7-9-14)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJNAOWJSQIXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642812
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898756-79-1
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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